molecular formula C18H26O4 B132444 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid CAS No. 6857-88-1

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid

Cat. No.: B132444
CAS No.: 6857-88-1
M. Wt: 306.4 g/mol
InChI Key: YUQOAWJBIXWZRK-HHDFAXHISA-N
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Description

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid is a synthetic steroid derivative with the molecular formula C₁₈H₂₆O₄ and a molecular weight of 306.40 g/mol . This compound is known for its unique structure, which includes a seco-steroid framework, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid typically involves multiple steps, starting from a suitable steroid precursor. The process often includes oxidation, reduction, and hydrolysis reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental safety, adhering to industrial standards and regulations .

Chemical Reactions Analysis

Types of Reactions

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other steroid derivatives.

    Biology: Studied for its effects on cellular processes and enzyme activity.

    Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate biochemical pathways, leading to changes in cellular functions. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Nor-3,5-seco-5,17-dioxoandrostan-3-oic Acid include:

Uniqueness

What sets this compound apart is its unique seco-steroid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[(3aS,5aS,6R,9aR,9bS)-3a,6-dimethyl-3,7-dioxo-2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-17-9-7-13-11(12(17)4-6-15(17)20)3-5-14(19)18(13,2)10-8-16(21)22/h11-13H,3-10H2,1-2H3,(H,21,22)/t11-,12-,13-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQOAWJBIXWZRK-HHDFAXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC(=O)C3(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC(=O)[C@]3(C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551631
Record name 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6857-88-1
Record name 3-[(3aS,5aS,6R,9aR,9bS)-3a,6-Dimethyl-3,7-dioxododecahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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